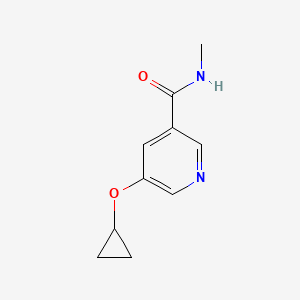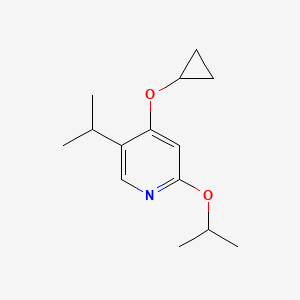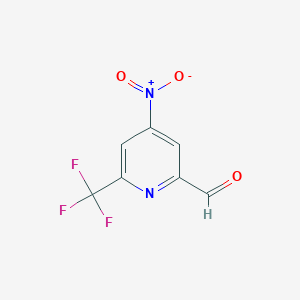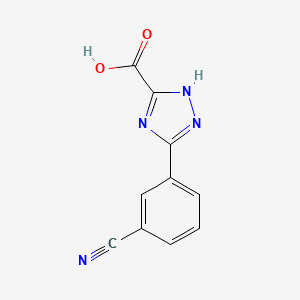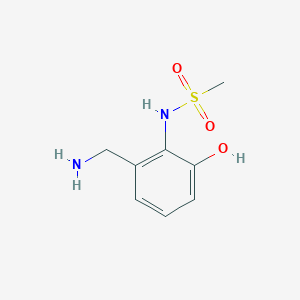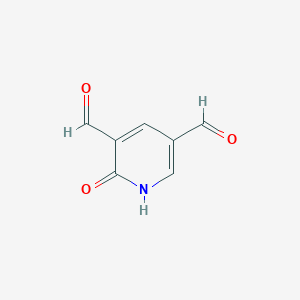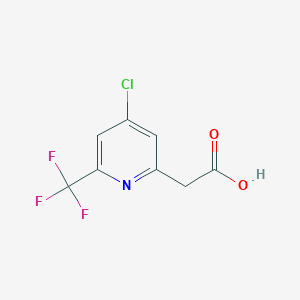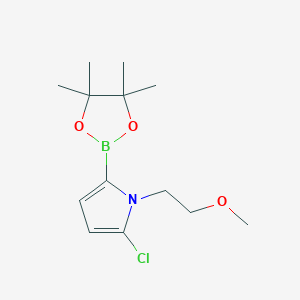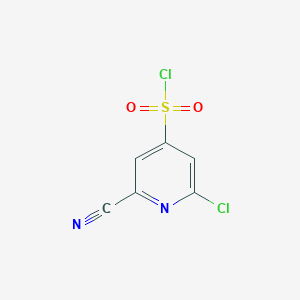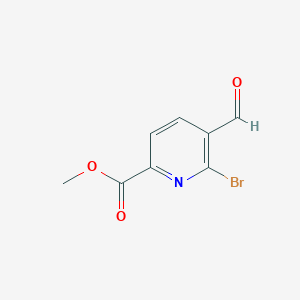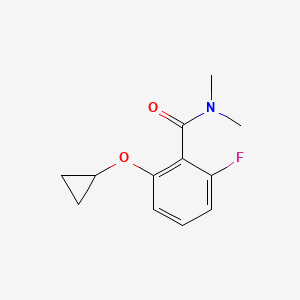
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14FNO2 and a molecular weight of 223.246 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2-cyclopropoxy-6-fluorobenzoic acid with N,N-dimethylamine in the presence of coupling reagents. One common method involves heating the carboxylic acid at 160–165°C in N,N-dimethylacetamide solvent with 1,1′-carbonyldiimidazole as the coupling reagent . This method is cost-effective and environmentally benign, yielding the desired amide in good to excellent yields.
Industrial Production Methods
Industrial production of N,N-dimethylamides, including this compound, often involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents. For example, benzoyl chloride can be heated at 150°C in dimethylformamide (DMF) for an extended period . This method is widely used due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can significantly alter its biological activity, making it valuable for developing new medications with enhanced efficacy and safety profiles. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: This compound shares a similar structure but lacks the cyclopropoxy group.
N-(4-fluorobenzyl)-2,4-dimethylbenzamide: Another related compound with a different substitution pattern.
Uniqueness
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14FNO2 |
|---|---|
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-6-fluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)12(15)11-9(13)4-3-5-10(11)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
CBZVJIMMJREOLP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC=C1F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


